molecular formula C9H9F2NO2 B2355701 Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate CAS No. 2375269-43-3

Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate

Cat. No.: B2355701
CAS No.: 2375269-43-3
M. Wt: 201.173
InChI Key: BNFSEMWFRBBFHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate involves several steps. One common synthetic route includes the reaction of 5-bromonicotinic acid with 1,1-difluoroethane in the presence of a palladium catalyst to form the corresponding difluoroethyl derivative. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate can be compared with other similar compounds, such as:

The presence of the difluoroethyl group in this compound makes it unique, as it can influence the compound’s chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-9(10,11)7-3-6(4-12-5-7)8(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFSEMWFRBBFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC(=C1)C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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